molecular formula C9H11ClFNO B2466400 8-Fluoro-chroman-3-ylamine hydrochloride CAS No. 878807-38-6

8-Fluoro-chroman-3-ylamine hydrochloride

Cat. No.: B2466400
CAS No.: 878807-38-6
M. Wt: 203.64
InChI Key: PBCUQOHMEWLVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-chroman-3-ylamine hydrochloride is a chemical compound with the molecular formula C9H10FNO·HCl It is a derivative of chroman, a bicyclic organic compound, and contains a fluorine atom at the 8th position and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-chroman-3-ylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-fluoro-chroman.

    Amination Reaction: The 8-fluoro-chroman undergoes an amination reaction to introduce the amine group at the 3rd position.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: It can participate in substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

8-Fluoro-chroman-3-ylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 8-Fluoro-chroman-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    8-Fluoro-chroman-3-ylamine: The non-hydrochloride form of the compound.

    Chroman-3-ylamine: A similar compound without the fluorine atom.

    8-Fluoro-chroman: A compound lacking the amine group.

Uniqueness: 8-Fluoro-chroman-3-ylamine hydrochloride is unique due to the presence of both the fluorine atom and the amine group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

8-fluoro-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;/h1-3,7H,4-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCUQOHMEWLVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC=C2F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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